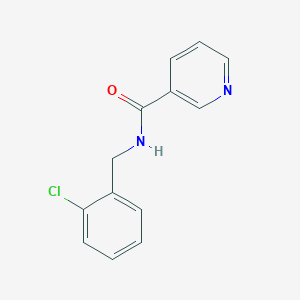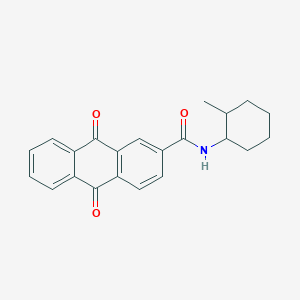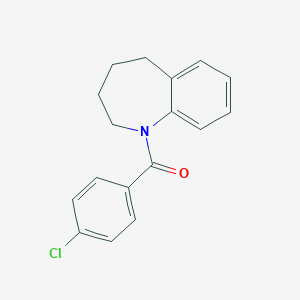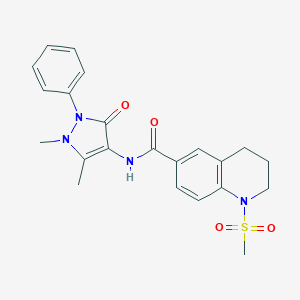
N-(2-chlorobenzyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)nicotinamide (CBNA) is a synthetic compound that belongs to the class of nicotinamide derivatives. CBNA has gained significant attention due to its potential as a therapeutic agent for various diseases.
作用機序
N-(2-chlorobenzyl)nicotinamide exerts its effects by modulating various cellular signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. N-(2-chlorobenzyl)nicotinamide also inhibits the activity of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)nicotinamide has been shown to improve glucose homeostasis in animal models of type 2 diabetes. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-chlorobenzyl)nicotinamide has been shown to protect neurons against oxidative stress-induced damage, suggesting its potential as a neuroprotective agent.
実験室実験の利点と制限
N-(2-chlorobenzyl)nicotinamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical assays. However, N-(2-chlorobenzyl)nicotinamide's limited solubility in aqueous solutions can pose a challenge for certain experiments.
将来の方向性
N-(2-chlorobenzyl)nicotinamide's potential therapeutic applications and mechanism of action warrant further investigation. Future studies should focus on elucidating the molecular mechanisms underlying N-(2-chlorobenzyl)nicotinamide's effects and identifying its potential targets. Furthermore, the development of more soluble analogs of N-(2-chlorobenzyl)nicotinamide could improve its efficacy and broaden its therapeutic potential.
合成法
N-(2-chlorobenzyl)nicotinamide can be synthesized by the reaction of 2-chlorobenzylamine with nicotinic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain N-(2-chlorobenzyl)nicotinamide in its pure form.
科学的研究の応用
N-(2-chlorobenzyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chlorobenzyl)nicotinamide has also been investigated for its role in treating metabolic disorders such as obesity and type 2 diabetes.
特性
製品名 |
N-(2-chlorobenzyl)nicotinamide |
|---|---|
分子式 |
C13H11ClN2O |
分子量 |
246.69 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-6-2-1-4-10(12)9-16-13(17)11-5-3-7-15-8-11/h1-8H,9H2,(H,16,17) |
InChIキー |
CMVTYGCKZFMKMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |
正規SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)


![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)


![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)